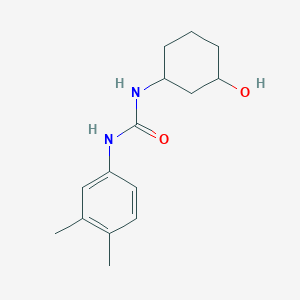

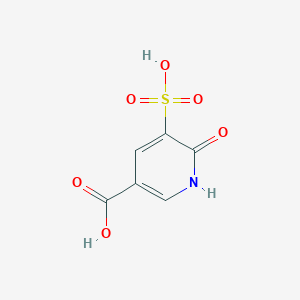

1-(3,4-Dimethylphenyl)-3-(3-hydroxycyclohexyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of urea derivatives often involves multi-step reactions, including nucleophilic and electrophilic substitutions, as well as oxidation processes. For instance, 1-cyclopentyl-3-(3-hydroxyphenyl)urea was synthesized through such a two-step substitution followed by oxidation and characterized using various spectroscopic techniques . Similarly, heterocyclic ureas were prepared by reacting corresponding amino precursors with isocyanates, showcasing the versatility of isocyanate chemistry in the synthesis of urea derivatives . The synthesis of 1,3-disubstituted ureas containing polycyclic fragments also demonstrates the use of isocyanates, where reactions with various amines yielded products with potential biological activity .

Molecular Structure Analysis

The molecular structures of urea derivatives have been extensively studied using spectroscopic methods and X-ray crystallography. For example, heterocyclic ureas were found to form intramolecular hydrogen bonds in the solid state, and their folded structures were confirmed by 1H NMR studies in solution . The crystal structure of 1,3-dicyclohexyl-1-(tetrahydrothiophene-2-carbonyl)urea revealed intermolecular hydrogen bonding interactions that stabilize the crystal structure . Additionally, the molecular structure of 1-cyclopentyl-3-(3-hydroxyphenyl)urea was optimized using density functional theory (DFT) and found to be consistent with the single-crystal X-ray diffraction data .

Chemical Reactions Analysis

Urea derivatives can undergo various chemical reactions, including complexation and unfolding to form hydrogen-bonded complexes. For instance, heterocyclic ureas were shown to unfold and dimerize at high concentrations, forming robust hydrogen-bonded complexes . The reaction of urea with cyclohexane-1,2-dione in an acid medium led to the formation of compounds with ten-membered rings, which are of interest in colorimetric procedures for urea determination . These studies highlight the reactivity of urea derivatives and their potential applications in analytical chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives are closely related to their molecular structures. The presence of intramolecular hydrogen bonds and the ability to form intermolecular complexes significantly influence their behavior in solution and the solid state . The spectroscopic characterization of these compounds provides insights into their conformational preferences and the presence of multiple conformations at the urea unit . The DFT studies and frontier molecular orbital calculations also contribute to understanding the electronic properties and reactivity of these molecules .

Applications De Recherche Scientifique

Urease Inhibitors and Medical Applications

"1-(3,4-Dimethylphenyl)-3-(3-hydroxycyclohexyl)urea" could be related to the study of urease inhibitors, which have significant implications in medical treatments for gastric and urinary tract infections. Urease is an enzyme that catalyzes the hydrolysis of urea, contributing to infections caused by Helicobacter pylori in the gastric tract and by Proteus and related species in the urinary tract. Research into urease inhibitors, such as hydroxamic acids, phosphoramidates, urea derivatives, quinones, and heterocyclic compounds, has been intensive, driven by the need to treat these infections effectively. Currently, acetohydroxamic acid is the only clinically used urease inhibitor for urinary tract infections, despite its severe side effects. This highlights the ongoing search for more effective and safer urease inhibitors, potentially including "1-(3,4-Dimethylphenyl)-3-(3-hydroxycyclohexyl)urea" or its derivatives (Kosikowska & Berlicki, 2011).

Biosensors and Detection Technologies

In biosensor technology, understanding and manipulating compounds like "1-(3,4-Dimethylphenyl)-3-(3-hydroxycyclohexyl)urea" is crucial for developing advanced sensors. Urea biosensors, which detect and quantify urea concentrations, are vital in diagnosing various critical diseases related to nitrogen metabolism, such as renal failure and hepatic failure. These biosensors utilize enzyme urease as a bioreceptor element, incorporating materials like nanoparticles and conducting polymers for enzyme immobilization. Such advancements offer a comprehensive understanding of urea biosensors, emphasizing their importance across multiple fields, including medical diagnostics and environmental monitoring (Botewad et al., 2021).

Environmental and Technological Applications

"1-(3,4-Dimethylphenyl)-3-(3-hydroxycyclohexyl)urea" might also find applications in environmental and technological fields, such as in the synthesis of organic carbonates from alcoholysis of urea. Organic carbonates are green compounds with diverse applications, including in the production of monomers, polymers, surfactants, plasticizers, and fuel additives. The method of synthesizing organic carbonates through the alcoholysis of urea presents a sustainable and environmentally friendly approach, leveraging urea's availability and favorable reaction conditions. This area of research addresses the need for non-phosgene methods to produce organic carbonates, highlighting the potential of urea-based processes in industrial applications (Shukla & Srivastava, 2017).

Propriétés

IUPAC Name |

1-(3,4-dimethylphenyl)-3-(3-hydroxycyclohexyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-10-6-7-13(8-11(10)2)17-15(19)16-12-4-3-5-14(18)9-12/h6-8,12,14,18H,3-5,9H2,1-2H3,(H2,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFFCPHCFXMUHGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NC2CCCC(C2)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Dimethylphenyl)-3-(3-hydroxycyclohexyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-Cyanocyclohexyl)-2-[(2R)-2-methyl-4-(oxan-4-yl)piperazin-1-yl]acetamide](/img/structure/B3018900.png)

![5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3018901.png)

![6-Ethoxy-3-(4-methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B3018907.png)

![(2-Chloro-3-pyridinyl){4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}methanone](/img/structure/B3018909.png)

![4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylmethanol](/img/structure/B3018910.png)

![2-({2-[4-(4-Methylphenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-[(4-methylphenyl)thio]pyrazine](/img/no-structure.png)

![1-{[(3,5-Dimethyl-4-isoxazolyl)methyl]thio}-4-methyl[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B3018916.png)

![2-Cyclopropyl-4-[[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B3018919.png)

![4-[[(Z)-2-Cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]amino]benzoic acid](/img/structure/B3018923.png)